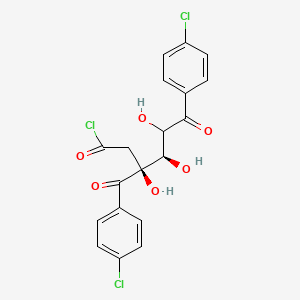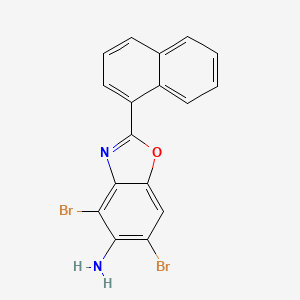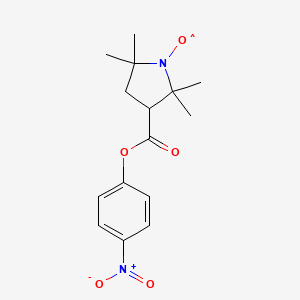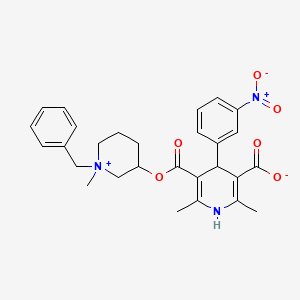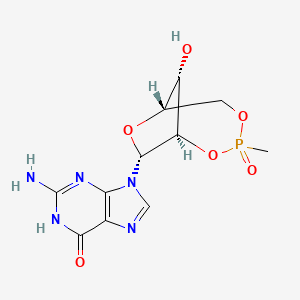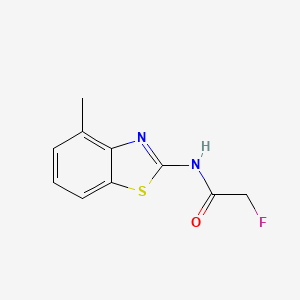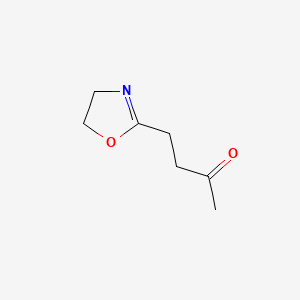
4-(4,5-Dihydro-1,3-oxazol-2-yl)butan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4,5-Dihydro-1,3-oxazol-2-yl)butan-2-one is a chemical compound that belongs to the oxazole family. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a butanone group attached to the oxazole ring, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,5-Dihydro-1,3-oxazol-2-yl)butan-2-one typically involves the cyclization of β-hydroxy amides. One common method is the use of Deoxo-Fluor® reagent, which facilitates the cyclodehydration of β-hydroxy amides to form oxazolines. The reaction is carried out at room temperature, and the oxazolines can be further oxidized to oxazoles using commercial manganese dioxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process. The cyclodehydration and subsequent oxidation steps can be optimized for large-scale production, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-(4,5-Dihydro-1,3-oxazol-2-yl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazoles using reagents like manganese dioxide.
Substitution: It can participate in nucleophilic substitution reactions, where the oxazole ring acts as an electrophile.
Common Reagents and Conditions
Oxidation: Manganese dioxide is commonly used for the oxidation of oxazolines to oxazoles.
Substitution: Nucleophilic reagents such as amines can be used in substitution reactions under mild conditions.
Major Products Formed
Aplicaciones Científicas De Investigación
4-(4,5-Dihydro-1,3-oxazol-2-yl)butan-2-one has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-(4,5-Dihydro-1,3-oxazol-2-yl)butan-2-one involves its interaction with various molecular targets. The oxazole ring can interact with enzymes and receptors through non-covalent interactions, influencing biological pathways. The exact mechanism may vary depending on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
4-(4,5-Dihydro-1,3-oxazol-2-yl)butan-2-one is unique due to its specific structure, which combines the oxazole ring with a butanone group. This combination imparts distinct chemical properties, making it suitable for various applications in synthesis and research .
Propiedades
Fórmula molecular |
C7H11NO2 |
|---|---|
Peso molecular |
141.17 g/mol |
Nombre IUPAC |
4-(4,5-dihydro-1,3-oxazol-2-yl)butan-2-one |
InChI |
InChI=1S/C7H11NO2/c1-6(9)2-3-7-8-4-5-10-7/h2-5H2,1H3 |
Clave InChI |
IXKLPIIKURUNNH-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CCC1=NCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Methyl-9-(1-methylethylidene)bicyclo[3.3.1]nonan-2-one](/img/structure/B13814630.png)
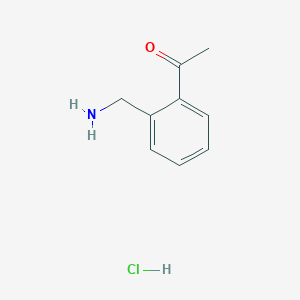
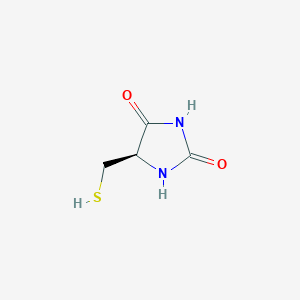
![[4-(Acetyloxymethyl)phenyl]methyl-trimethylazanium](/img/structure/B13814642.png)
